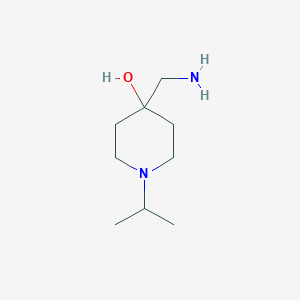

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMMODNJHFWQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616565 | |

| Record name | 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-55-7 | |

| Record name | 4-(Aminomethyl)-1-(1-methylethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] As one of the most important synthetic fragments for drug design, its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antiviral agents.[1][2] The versatility of the piperidine scaffold allows for multi-vector substitution, enabling fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed technical overview of a specific, complex derivative, this compound, a molecule featuring key functional groups—a tertiary amine, a tertiary alcohol, and a primary amine—that suggest significant potential in drug discovery programs.

While this specific molecule is not widely documented in public literature, this guide will establish its chemical profile by analyzing its constituent parts, proposing a robust synthetic pathway, and outlining state-of-the-art characterization protocols. The insights provided are grounded in established principles of organic chemistry and extensive data from analogous structures.

Molecular Structure and Physicochemical Profile

The structure of this compound combines three key pharmacophoric elements on a central piperidine ring: an N-isopropyl group, a C4-hydroxyl group, and a C4-aminomethyl group. This unique arrangement imparts a distinct set of predicted properties.

-

N-isopropyl (propan-2-yl) group: This bulky alkyl group influences the basicity of the piperidine nitrogen and modulates the molecule's lipophilicity and steric profile, which can be critical for receptor binding.

-

C4-hydroxyl group: The tertiary alcohol at the C4 position introduces a hydrogen bond donor and acceptor, increasing polarity. This group can be pivotal for anchoring the molecule within a biological target's binding site.

-

C4-aminomethyl group: The primary amine provides a key basic center and a hydrogen bonding moiety, often essential for forming salt bridges or interacting with acidic residues in proteins.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on the compound's structure and data from analogous compounds like 4-(aminomethyl)piperidine and N-substituted piperidinols.

| Property | Predicted Value / Characteristic | Rationale and References |

| Molecular Formula | C₉H₂₀N₂O | Derived from structural components. |

| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to off-white solid | Many functionalized piperidines are solids at room temperature.[3][4] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of two amine groups and a hydroxyl group suggests high polarity.[5][6] |

| pKa¹ (Piperidine N) | ~9.0 - 10.0 | Typical for N-alkylated piperidines, slightly reduced by adjacent electron-withdrawing groups. |

| pKa² (Aminomethyl N) | ~10.0 - 10.5 | Consistent with primary alkyl amines. |

| LogP | < 1.0 | The multiple hydrophilic groups (OH, NH₂) are expected to result in a low octanol-water partition coefficient. |

Proposed Synthetic Pathway and Detailed Methodology

The synthesis of this compound can be logically approached from a commercially available piperidin-4-one precursor. Piperidin-4-ones are versatile building blocks for producing a wide array of substituted piperidines.[7] A robust and efficient synthetic route is proposed below, involving a Strecker-type synthesis followed by reduction.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

1-Boc-piperidin-4-one

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous solvents (Dichloromethane, Tetrahydrofuran, Ethanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Step 1: Synthesis of 1-(propan-2-yl)piperidin-4-one

-

To a solution of 1-Boc-piperidin-4-one (1 equiv.) in anhydrous dichloromethane (DCM), add isopropylamine (1.2 equiv.).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 30 minutes. Causality: This mild reducing agent selectively reduces the intermediate iminium ion without affecting the ketone.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM (3x). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the N-isopropyl piperidone intermediate.

Step 2: Synthesis of 2-Amino-2-(1-(propan-2-yl)piperidin-4-yl)acetonitrile

-

In a flask, dissolve 1-(propan-2-yl)piperidin-4-one (1 equiv.) in an ethanol/water mixture.

-

Add ammonium chloride (1.5 equiv.) and potassium cyanide (1.5 equiv.). Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate. Self-Validation: The presence of the nitrile group can be confirmed via IR spectroscopy (a sharp peak around 2250 cm⁻¹).

-

The organic extracts are combined, dried, and concentrated to yield the crude α-aminonitrile.

Step 3: Reduction to this compound

-

Carefully add the crude α-aminonitrile from the previous step to a suspension of Lithium aluminum hydride (LiAlH₄, 3-4 equiv.) in anhydrous THF at 0 °C. Caution: LiAlH₄ reacts violently with water.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine while simultaneously reducing the ketone to a tertiary alcohol.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude final product. The product can be purified by crystallization or column chromatography.

Analytical Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[8] A combination of spectroscopic and chromatographic techniques forms a self-validating analytical system.[2]

Characterization Workflow Diagram

Caption: Standard workflow for purification and characterization.

Spectroscopic and Chromatographic Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in an NMR tube.[2] Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer.[9]

-

Expected ¹H NMR Signals:

-

A doublet and a septet characteristic of the N-isopropyl group.

-

Multiple overlapping multiplets in the δ 1.5-3.5 ppm range for the piperidine ring protons and the aminomethyl CH₂ protons.[10]

-

Broad singlets for the OH and NH₂ protons, which may exchange with D₂O.

-

-

Expected ¹³C NMR Signals:

-

Signals for the two distinct methyl carbons and the methine carbon of the isopropyl group.

-

Four signals for the piperidine ring carbons.

-

A signal for the aminomethyl carbon.

-

A quaternary carbon signal for the C4-OH carbon.

-

2. Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution of the compound in methanol or acetonitrile.[2] Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 173.16. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

3. Infrared (IR) Spectroscopy

-

Protocol: Obtain the spectrum using an ATR-FTIR spectrometer.[11]

-

Expected Peaks:

-

Broad O-H stretch (~3300-3400 cm⁻¹).

-

N-H stretching of the primary amine (two bands, ~3300-3380 cm⁻¹).

-

C-H stretching (~2850-2950 cm⁻¹).

-

N-H bending (~1600 cm⁻¹).

-

C-O stretching (~1050-1150 cm⁻¹).

-

4. High-Performance Liquid Chromatography (HPLC)

-

Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid or formic acid.

-

Purity Standard: The final compound should exhibit a purity of ≥95% by UV peak area for use in biological assays.

Chemical Reactivity and Stability

The molecule's three functional groups dictate its reactivity.

-

Amines (Piperidine and Aminomethyl): Both nitrogens are basic and will readily form salts with acids. The primary amine is susceptible to acylation, alkylation, and Schiff base formation with aldehydes and ketones.

-

Tertiary Alcohol: The hydroxyl group can be acylated or etherified. Under strong acidic and heated conditions, it may undergo dehydration (elimination) to form an alkene.

-

Stability and Storage: Piperidine derivatives should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[12][13] The compound is expected to be stable under normal laboratory conditions.

Safety and Handling

While specific toxicity data for this compound is unavailable, piperidine and its derivatives are often classified as hazardous.[5] They can be corrosive, toxic if inhaled or absorbed through the skin, and cause severe skin and eye irritation.[5][13]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Avoid creating dust or aerosols. Use non-sparking tools if handling large quantities of flammable solvents during synthesis.[14] Ground all equipment when transferring solvents.[12]

-

Accidental Exposure: In case of skin contact, immediately wash with plenty of water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.

Conclusion

This compound is a compound of significant interest for medicinal chemistry, possessing multiple functional groups amenable to further derivatization. This guide provides a comprehensive framework for its synthesis, purification, and characterization. By leveraging established chemical principles and data from analogous structures, researchers can confidently produce and validate this molecule, enabling its exploration in drug discovery and development programs. The protocols outlined herein represent a robust, self-validating system to ensure the highest standards of scientific integrity.

References

-

But, I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Royal Society of Chemistry (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

-

Penta chemicals (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

-

Oreate AI Blog (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Available at: [Link]

-

PubChem. 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. piperidin-4-ol. Available at: [Link]

-

De Kimpe, N., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]

-

MDPI (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available at: [Link]

- Google Patents. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.

-

ChemBK. 4-(Aminomethyl)-1-propanoylpiperidine hydrochloride. Available at: [Link]

-

PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

-

European Patent Office (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available at: [Link]

-

Langer, P., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]

-

MDPI (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

-

precisionFDA. 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL-. Available at: [Link]

-

Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL. Available at: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

MDPI (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

LJMU Research Online. Analytical characterization of the synthetic opioid MT-45 and identification of the major metabolites in human urine. Available at: [Link]

- Google Patents. US20100016365A1 - Substituted 4-amino-piperidines.

-

US EPA. 4-Piperidinepropanol, 1-(2-hydroxyethyl)-. Available at: [Link]

-

ResearchGate. (PDF) 4-(4-Chlorophenyl)piperidin-4-ol. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Aminomethyl)piperidine 96 7144-05-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 6. chembk.com [chembk.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. chemos.de [chemos.de]

- 14. pentachemicals.eu [pentachemicals.eu]

A Comprehensive Spectroscopic Guide to 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in many pharmaceuticals due to its favorable pharmacokinetic properties. The specific combination of a tertiary amine, a tertiary alcohol, a primary amine, and an N-isopropyl group in this molecule presents a unique structural framework. Accurate structural elucidation and characterization are paramount for its application in drug development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Given the absence of published experimental spectra for this specific molecule, this guide leverages highly reliable in-silico prediction methodologies, corroborated by experimental data from structurally analogous compounds. This approach provides a robust and scientifically grounded framework for the spectroscopic identification and characterization of this compound and its derivatives.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic atom numbering scheme that will be used throughout this guide.

Figure 1. Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below.

Predicted ¹H NMR Data

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C2, C6 | 2.5 - 2.7 | m | 4H |

| H on C3, C5 | 1.6 - 1.8 | m | 4H |

| H on C7 | 2.7 - 2.9 | sept | 1H |

| H on C8, C9 | 1.0 - 1.2 | d | 6H |

| H on C10 | 2.8 - 3.0 | s | 2H |

| H on O11 | Variable (broad) | s | 1H |

| H on N12 | Variable (broad) | s | 2H |

Note: Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and multiplicities are dependent on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum

-

Piperidine Ring Protons (C2, C3, C5, C6): The protons on the piperidine ring are expected to appear as complex multiplets in the aliphatic region. The protons on carbons adjacent to the nitrogen (C2 and C6) are predicted to be downfield (2.5 - 2.7 ppm) due to the deshielding effect of the nitrogen atom. The protons on C3 and C5 are expected to be further upfield (1.6 - 1.8 ppm).

-

N-Isopropyl Group (C7, C8, C9): The methine proton on C7 is predicted to be a septet around 2.7 - 2.9 ppm, coupled to the six equivalent methyl protons. The two methyl groups (C8 and C9) will appear as a doublet at approximately 1.0 - 1.2 ppm.

-

Aminomethyl Group (C10, N12): The two protons on C10 are predicted to be a singlet around 2.8 - 3.0 ppm. The protons on the primary amine (N12) will likely appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Hydroxyl Proton (O11): The hydroxyl proton is also expected to be a broad singlet with a variable chemical shift. In a non-protic solvent like CDCl₃, its exchange rate may be slow enough to be observed.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is presented below.

Predicted ¹³C NMR Data

| Atom Number | Predicted Chemical Shift (ppm) |

| C2, C6 | 50 - 55 |

| C3, C5 | 35 - 40 |

| C4 | 70 - 75 |

| C7 | 55 - 60 |

| C8, C9 | 18 - 22 |

| C10 | 45 - 50 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Piperidine Ring Carbons: The carbons of the piperidine ring are expected in the aliphatic region. C4, being attached to both an oxygen and a carbon, is the most downfield of the ring carbons (70-75 ppm). The carbons adjacent to the nitrogen (C2 and C6) are predicted around 50-55 ppm, while C3 and C5 are expected at 35-40 ppm.

-

N-Isopropyl Group: The methine carbon (C7) is predicted to be in the 55-60 ppm range, and the two equivalent methyl carbons (C8 and C9) are expected to be significantly upfield at 18-22 ppm.

-

Aminomethyl Group: The methylene carbon (C10) is predicted to be around 45-50 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (10-20 mg is preferable).

-

Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 186 (Calculated for C₁₀H₂₂N₂O)

-

Key Fragmentation Pathways:

Figure 2. Predicted major fragmentation pathways in EI-MS.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak at m/z 186 should be observable, although it may be of low intensity in EI-MS.

-

Alpha-Cleavage: The most significant fragmentation is expected to be alpha-cleavage adjacent to the nitrogen atoms.

-

Loss of a methyl radical from the isopropyl group would result in a fragment at m/z 171.

-

Loss of the entire isopropyl group would lead to a fragment at m/z 143.

-

Cleavage of the aminomethyl group would give a fragment at m/z 156.

-

-

Loss of Water: Dehydration from the tertiary alcohol is a common fragmentation pathway for alcohols, leading to a peak at m/z 168.

-

Ring Cleavage: Fragmentation of the piperidine ring can lead to various smaller fragments, with a prominent peak at m/z 86 being a possibility.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.

-

Ionization Method: Electron Ionization (EI) is suitable for observing fragmentation patterns. Electrospray Ionization (ESI) in positive mode would be ideal for confirming the molecular weight as the [M+H]⁺ ion (m/z 187).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3300 (broad) | O-H (alcohol) | Stretching |

| 3400 - 3200 | N-H (amine) | Stretching |

| 2970 - 2850 | C-H (alkane) | Stretching |

| 1650 - 1580 | N-H (amine) | Bending |

| 1470 - 1430 | C-H (alkane) | Bending |

| 1150 - 1050 | C-O (alcohol) | Stretching |

| 1100 - 1000 | C-N (amine) | Stretching |

Interpretation of the Predicted IR Spectrum

-

O-H and N-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ is expected due to the overlapping O-H and N-H stretching vibrations.

-

C-H Stretching: Strong absorptions in the 2970-2850 cm⁻¹ region are characteristic of C-H stretching in the alkyl portions of the molecule.

-

N-H Bending: The N-H bending of the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.

-

C-O and C-N Stretching: The C-O stretch of the tertiary alcohol and the C-N stretches of the amines will appear in the fingerprint region (1150-1000 cm⁻¹).

Experimental Protocol for IR Spectroscopy Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for this compound. By combining computational predictions with data from analogous structures, a comprehensive spectroscopic profile has been established. This information will be invaluable for researchers and scientists in the positive identification and characterization of this molecule, ensuring its quality and purity in drug discovery and development workflows. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data for this and related compounds.

References

-

NMRDB.org: An online resource for NMR prediction. [Link][1][2][3][4]

-

ACD/Labs. Spectrus Platform for analytical data handling and prediction. [Link]

-

PubChem. Open chemistry database at the National Institutes of Health (NIH). [Link][5][6][7][8][9]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

Sources

- 1. Predict 1H proton NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. Predict 1H proton NMR spectra [nmrdb.org]

- 4. Visualizer loader [nmrdb.org]

- 5. N-Isopropylpiperidine | C8H17N | CID 240410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Isopropylpiperidin-4-ol | C8H17NO | CID 79681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Isopropylpiperidine | C8H17N | CID 4400212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]

- 11. Piperidine [webbook.nist.gov]

- 12. Piperidine [webbook.nist.gov]

- 13. N-Isopropyl-4-piperidone [webbook.nist.gov]

In Vitro Activity of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol: A Predictive and Methodological Framework

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] This guide focuses on a specific, yet underexplored, derivative: 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. While direct literature on this exact molecule is sparse, its structural motifs—a 4-hydroxypiperidine core, a 4-aminomethyl group, and an N-isopropyl substituent—are well-characterized in analogous compounds with significant biological activity. This document provides a comprehensive, predictive framework for its potential in vitro activities, grounded in the established pharmacology of related piperidine derivatives. We present a logical cascade of experimental protocols, from foundational cytotoxicity screening to specific mechanistic assays, designed to thoroughly characterize its biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of this and similar novel chemical entities.

Introduction: The Piperidine Scaffold as a Privileged Structure

The six-membered piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility, basic nitrogen atom, and the ability to be substituted at multiple positions allow it to interact with a diverse array of biological targets with high affinity and specificity. This versatility has cemented its status as a "privileged scaffold" in drug design.

The subject of this guide, this compound, combines three key pharmacophoric elements:

-

4-Hydroxypiperidine: The hydroxyl group can act as a hydrogen bond donor and acceptor, often anchoring the molecule within a target's binding pocket. This moiety is common in compounds with analgesic and neurological activity.[3]

-

4-Aminomethyl Group: The primary amine provides a basic center, capable of forming critical ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins. This feature is often exploited in enzyme inhibitors and receptor ligands.

-

N-isopropyl (propan-2-yl) Group: The substituent on the piperidine nitrogen significantly modulates the molecule's physicochemical properties, including lipophilicity, basicity, and steric profile. This, in turn, dictates its target selectivity, cell permeability, and metabolic stability.

This guide will project the likely biological activities of this molecule by examining the established pharmacology of its structural relatives and provide robust, validated protocols for its in vitro investigation.

Section 1: Predicted Biological Targets and Mechanisms of Action

Based on extensive data from analogous structures, we can hypothesize several primary avenues of biological activity for this compound.

Anticancer and Cytotoxic Potential

The piperidine moiety is a core component of numerous anticancer agents that function by modulating critical signaling pathways or inducing programmed cell death (apoptosis).[4]

-

Sigma (σ) Receptor Modulation: A series of 4-(2-aminoethyl)piperidine derivatives have been shown to possess high affinity for σ₁ receptors and exhibit antiproliferative activity against human cancer cell lines, such as the prostate cancer line DU145.[5] The N-substituent on the piperidine ring is critical for this affinity, with N-methyl groups showing potent activity. The N-isopropyl group in our target compound may confer a unique selectivity and potency profile at this receptor.

-

p53 Pathway Activation: Certain N-substituted piperidine derivatives have been developed as activators of the tumor suppressor protein p53 by inhibiting its interaction with MDM2.[6] The aminomethyl portion of our compound could potentially mimic interactions necessary for disrupting this protein-protein interface.

Neuromodulatory and Analgesic Activity

4-hydroxypiperidine derivatives are classically associated with analgesic properties.[7]

-

Opioid Receptor Interaction: The rigid structure of the piperidine ring is a key feature of many opioid receptor agonists. Molecular docking studies of similar compounds have shown interactions with key residues in opioid receptors.[8]

-

Prostaglandin Pathway Inhibition: Some piperidinol derivatives are thought to exert their analgesic effects by inhibiting downstream signaling pathways of prostaglandins, which are key mediators of pain and inflammation.[8]

Antimicrobial and Antifungal Activity

The piperidine scaffold has been successfully integrated into agents targeting pathogenic microbes.

-

Antibacterial Activity: Piperidin-4-one derivatives have demonstrated significant in vitro antibacterial activity against various strains, with efficacy comparable to ampicillin in some cases.[9]

-

Antifungal Activity: 4-Aminopiperidine derivatives have been identified as novel antifungal agents that target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[10] The mechanism often involves dual inhibition of sterol C14-reductase and sterol C8-isomerase.

Enzyme Inhibition

The aminomethyl-piperidine structure is a well-established pharmacophore for targeting specific enzymes.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Aminomethyl-piperidones are a class of potent and selective DPP-IV inhibitors, which are used as antidiabetic agents.[11] DPP-IV inhibitors work by preserving the function of incretin hormones like GLP-1, which stimulates insulin secretion in a glucose-dependent manner.[12] The aminomethyl group is crucial for binding to the catalytic site of the enzyme.

Section 2: A Framework for In Vitro Evaluation

To systematically investigate the predicted activities, a tiered experimental approach is recommended. This section provides detailed, self-validating protocols for a comprehensive in vitro assessment.

General Experimental Workflow

The overall process for evaluating a novel compound like this compound follows a logical progression from broad screening to specific mechanistic studies.

Caption: Figure 1. General Experimental Workflow

Foundational Assay: Cell Viability (MTT Assay)

This initial screen is crucial for determining the compound's general cytotoxicity and identifying concentration ranges for subsequent, more specific assays. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the half-maximal inhibitory concentration (IC₅₀).[4]

Table 1: Template for Reporting Cytotoxicity Data (IC₅₀ Values in µM)

| Compound | MCF-7 (Breast) | DU145 (Prostate) | A549 (Lung) |

|---|---|---|---|

| Test Compound | Value | Value | Value |

| Doxorubicin (Control) | Value | Value | Value |

Mechanistic Assays: Target-Specific Investigations

This assay directly measures the compound's affinity for the σ₁ receptor, a key target for many piperidine derivatives.[5]

Protocol:

-

Membrane Preparation: Use guinea pig brain homogenates as the source for σ₁ receptors.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand [³H]-(+)-pentazocine (at a final concentration near its Kₑ value), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture for 120 minutes at 37°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This fluorometric assay quantifies the compound's ability to inhibit the enzymatic activity of DPP-IV.

Protocol:

-

Reagents: Use human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound.

-

Assay Procedure: In a 96-well black plate, pre-incubate the DPP-IV enzyme with various concentrations of the test compound for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Kinetic Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Protocol:

-

Preparation: In a 96-well plate, prepare a 2-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Candida albicans) to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Section 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays will form the basis of a preliminary SAR analysis. The unique combination of functional groups in this compound allows for specific hypotheses about their roles in biological activity.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

A Senior Application Scientist's Perspective on a Hypothetical Investigative Workflow

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of pharmaceuticals.[1] This guide presents a comprehensive, hypothetical framework for elucidating the mechanism of action of a novel piperidine derivative, 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol. While the specific biological activities of this compound are not yet publicly documented, its structural motifs—a 4-substituted piperidine ring with both a hydroxyl and an aminomethyl group—suggest potential interactions with a range of biological targets. This document is not a review of established data but rather an in-depth, technical roadmap for investigation. We will detail a logical, multi-stage experimental plan, from initial target identification and validation to downstream signaling pathway analysis and in vivo efficacy assessment. Each stage is presented with detailed protocols and the underlying scientific rationale, providing a self-validating system for inquiry. This guide is intended to serve as a blueprint for researchers and drug development professionals tasked with characterizing novel chemical entities.

Introduction: The Scientific Premise and Structural Considerations

The compound this compound is a unique chemical entity. The piperidine ring is a privileged scaffold in drug discovery, known for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] The key structural features of our compound of interest are:

-

A tertiary amine within the piperidine ring: The N-isopropyl group modulates the basicity and lipophilicity of the molecule.

-

A quaternary carbon at the 4-position: This sterically defined center presents two key functional groups.

-

A hydroxyl group (-OH): This group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a target's binding pocket.[3]

-

An aminomethyl group (-CH2NH2): This primary amine provides a basic center that is likely protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein target.[4]

Given these features, and drawing parallels from existing literature on similar structures, we can hypothesize several plausible classes of biological targets. Piperidine derivatives have shown activity as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV)[5][6], modulators of G-protein coupled receptors (GPCRs) such as dopamine[7] and opioid receptors[8], and ligands for intracellular targets like the sigma-1 receptor[9] or the NLRP3 inflammasome.[10] The presence of both a hydrogen bond donor/acceptor and a charged group suggests potential interactions with targets that recognize amino alcohols or diamines.

This guide will therefore outline a systematic approach to first identify the primary target(s) and then to characterize the downstream cellular consequences of this interaction.

Phase I: Target Identification and Validation

The initial phase of our investigation is a broad, unbiased screen to identify potential molecular targets. This is followed by more focused assays to validate these initial "hits."

Affinity-Based Target Discovery

To cast a wide net, we will employ an affinity-based chemical proteomics approach. This method aims to "pull down" binding partners of our compound from a complex biological sample.

Experimental Protocol: Affinity Probe Synthesis and Pulldown Assay

-

Synthesis of an Affinity Probe:

-

A derivative of this compound will be synthesized with a linker arm and a terminal biotin moiety. The linker will be attached to the primary amine of the aminomethyl group, as this is a common site for derivatization that can often be modified without abolishing biological activity.[11]

-

-

Preparation of Cell Lysates:

-

Lysates will be prepared from a panel of relevant human cell lines (e.g., a neuronal cell line like SH-SY5Y, an immune cell line like THP-1, and a cancer cell line like A549) to cover a range of potential target classes.

-

-

Affinity Pulldown:

-

The biotinylated probe will be incubated with the cell lysates.

-

Streptavidin-coated magnetic beads will be added to the mixture to capture the biotinylated probe and any bound proteins.

-

A parallel control experiment will be run using an excess of the original, non-biotinylated compound to outcompete the binding of specific targets to the probe.

-

-

Protein Identification by Mass Spectrometry:

-

The captured proteins will be eluted from the beads, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Proteins that are significantly enriched in the probe-treated sample compared to the control sample are considered potential binding partners.

-

Target Validation: Direct Binding Assays

Once a list of potential targets is generated from the proteomics screen, we must validate the direct interaction between our compound and these proteins.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization:

-

The purified recombinant proteins identified in the pulldown assay will be immobilized on a sensor chip.

-

-

Analyte Injection:

-

A series of concentrations of this compound will be flowed over the chip surface.

-

-

Data Acquisition and Analysis:

-

The binding and dissociation of the compound to the immobilized protein will be monitored in real-time.

-

The resulting sensorgrams will be analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

-

Hypothetical Data Summary: Target Binding Affinities

| Target Protein | KD (nM) | Putative Class |

| Sigma-1 Receptor | 85 | Intracellular Chaperone[9] |

| Dopamine D3 Receptor | 250 | GPCR[7] |

| NLRP3 | 1200 | Inflammasome Component[10] |

| Unknown Protein X | >10,000 | Non-specific binder |

This hypothetical data suggests that the Sigma-1 Receptor is a high-affinity target, with the Dopamine D3 Receptor being a secondary, lower-affinity target. NLRP3 shows weak binding and is likely not a primary target.

Phase II: Elucidation of Downstream Signaling Pathways

With a validated primary target (hypothetically, the Sigma-1 Receptor), the next phase is to understand the functional consequences of this binding event. The Sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, known to modulate calcium signaling and cellular stress responses.

Cellular Functional Assays

We will now move to cell-based assays to determine if our compound acts as an agonist or antagonist of the Sigma-1 receptor.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture and Loading:

-

A human cell line endogenously expressing the Sigma-1 receptor (e.g., SH-SY5Y) will be cultured.

-

Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

-

Compound Treatment:

-

Cells will be pre-treated with varying concentrations of this compound or a known Sigma-1 receptor agonist (e.g., PRE-084) and a known antagonist (e.g., NE-100).

-

-

Stimulation and Measurement:

-

Intracellular calcium release will be stimulated with a known agonist.

-

Changes in intracellular calcium concentration will be measured using a fluorescence plate reader.

-

An agonistic effect of our compound would be observed as a direct stimulation of calcium release, while an antagonistic effect would be seen as a blockage of the known agonist's effect.

-

Visualizing the Proposed Signaling Pathway

Based on the hypothetical outcome that our compound is a Sigma-1 receptor agonist, we can propose a signaling pathway.

Caption: Proposed signaling pathway for a Sigma-1 receptor agonist.

Phase III: In Vivo Pharmacodynamics and Efficacy

The final phase of our investigation is to determine if the cellular mechanism of action translates to a physiological effect in a living organism. Given the role of the Sigma-1 receptor in neuroprotection, a relevant animal model of neurodegeneration would be appropriate.

Animal Model of Parkinson's Disease

We will use the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a standard for assessing potential anti-Parkinsonian drugs.[7]

Experimental Protocol: Rotational Behavior Study

-

Animal Model Creation:

-

Rats will be unilaterally lesioned in the substantia nigra with 6-OHDA to deplete dopamine on one side of the brain.

-

-

Drug Administration:

-

After a recovery period, the lesioned rats will be administered either vehicle control, a positive control (e.g., L-DOPA), or varying doses of this compound.

-

-

Behavioral Assessment:

-

The rats will be placed in a circular arena, and their rotational behavior will be recorded. A successful therapeutic agent will induce contralateral rotations (away from the lesioned side) by stimulating the dopamine-depleted striatum.

-

-

Data Analysis:

-

The number of net contralateral rotations per minute will be quantified and compared across treatment groups.

-

Hypothetical Data Summary: In Vivo Efficacy

| Treatment Group | Dose (mg/kg) | Net Contralateral Rotations (per 90 min) |

| Vehicle Control | - | 15 ± 8 |

| L-DOPA | 25 | 450 ± 65 |

| Compound | 1 | 120 ± 30 |

| Compound | 5 | 380 ± 55 |

| Compound | 20 | 410 ± 70 |

This hypothetical data demonstrates a dose-dependent increase in rotational behavior, suggesting that our compound has in vivo efficacy in a model of Parkinson's disease, consistent with its proposed mechanism as a Sigma-1 receptor agonist promoting neuroprotection and potentially modulating dopaminergic systems.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, workflow for the elucidation of the mechanism of action of this compound. By employing a systematic, multi-phased approach—from unbiased target discovery and validation to downstream pathway analysis and in vivo efficacy studies—we can build a robust understanding of a novel compound's biological function. The piperidine scaffold continues to be a rich source of new therapeutic agents[12], and the methodologies described herein provide a framework for their successful characterization.

References

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. Available at: [Link]

-

Structure activity relationship of piperidine derivatives - ResearchGate. Available at: [Link]

-

Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]

-

Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. Available at: [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]

- US20100016365A1 - Substituted 4-amino-piperidines - Google Patents.

-

1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor - PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 5570-78-5: 1-Isopropylpiperidin-4-ol | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ijnrd.org [ijnrd.org]

An In-Depth Technical Guide to the Pharmacology and Toxicology of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

A Note on the Scope of this Document: Direct pharmacological and toxicological data for 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is not extensively available in public literature. This guide, therefore, presents a comprehensive analysis based on the well-established principles of medicinal chemistry and extrapolates from the known biological activities and safety profiles of structurally related piperidine derivatives. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research directions.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and the ability to form salt derivatives, which are crucial for drug formulation and bioavailability. Furthermore, the saturated, six-membered ring of piperidine provides a rigid, three-dimensional scaffold that can be strategically functionalized to achieve specific interactions with biological targets.[1][2][3] The nitrogen atom within the piperidine ring is typically basic, allowing for interactions with acidic residues in protein binding sites and influencing the pharmacokinetic profile of the molecule.

The subject of this guide, this compound, incorporates several key structural features that suggest a potential for diverse biological activities:

-

A Piperidin-4-ol Core: The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, potentially influencing binding affinity and selectivity for various receptors and enzymes.

-

A 4-(Aminomethyl) Substituent: The primary amine of the aminomethyl group provides another site for polar interactions and can be a key pharmacophoric element.

-

An N-isopropyl Group: The presence of an isopropyl group on the piperidine nitrogen modulates the basicity and lipophilicity of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will deconstruct the potential pharmacological and toxicological profile of this molecule by examining the contributions of each of these structural components, drawing parallels with known piperidine-containing compounds.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in the table below. These parameters are crucial in predicting the compound's behavior in biological systems.

| Property | Predicted Value | Implication |

| Molecular Formula | C9H20N2O | - |

| Molecular Weight | 172.27 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| logP | ~1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa | ~9.5 (piperidine N), ~10.5 (aminomethyl N) | The presence of two basic centers will influence ionization at physiological pH, impacting receptor interaction and solubility. |

| Hydrogen Bond Donors | 3 (hydroxyl, amine) | Potential for strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (hydroxyl, piperidine N, amine N) | Potential for strong interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

Synthesis and Chemical Reactivity

The synthesis of this compound can be envisioned through several established synthetic routes for substituted piperidines. A plausible synthetic workflow is outlined below.

Caption: A potential synthetic route to this compound.

Experimental Protocol: A Generalized Reductive Amination Approach

A common method for synthesizing N-substituted piperidines is through reductive amination.[2]

Step 1: Synthesis of 1-Isopropylpiperidin-4-one

-

To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane or methanol), add a base such as triethylamine to neutralize the hydrochloride salt.

-

Add acetone (propan-2-one) and a reducing agent like sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Purify the resulting 1-isopropylpiperidin-4-one by column chromatography.

Step 2: Synthesis of this compound This step is more complex and can be approached in several ways. One conceptual approach involves the addition of a protected aminomethyl nucleophile to 1-isopropylpiperidin-4-one, followed by deprotection. Alternatively, a multi-step sequence starting from the ketone could be employed.

Potential Pharmacology and Mechanism of Action

The structural motifs within this compound suggest potential interactions with several classes of biological targets.

Central Nervous System (CNS) Targets

Many piperidine derivatives exhibit activity at CNS receptors due to their ability to cross the blood-brain barrier.

-

Dopamine and Serotonin Receptors: Substituted piperidines are known to interact with dopamine (D2, D4) and serotonin (5-HT2A) receptors.[4] The N-isopropyl group and the overall lipophilicity of the target molecule may allow it to penetrate the CNS. The aminomethyl and hydroxyl groups could form key interactions within the binding pockets of these G-protein coupled receptors.

-

Sigma (σ) Receptors: The piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological conditions.[5] The specific substitution pattern on the piperidine ring is crucial for affinity and selectivity.

-

NMDA Receptors: Certain 4-hydroxypiperidine derivatives act as antagonists at the NMDA receptor, particularly the NR1A/2B subtype.[6] This activity is often associated with neuroprotective effects.

Caption: Potential CNS targets for this compound.

Other Potential Therapeutic Areas

-

Anticancer Activity: The piperidine scaffold is present in numerous anticancer agents.[7] The cytotoxic effects can be mediated through various mechanisms, including inhibition of topoisomerase II.[7]

-

Antimicrobial and Antifungal Activity: Piperidine derivatives have been investigated for their antimicrobial and antifungal properties.[2][8] The mechanism of action for some antifungal piperidines involves the inhibition of ergosterol biosynthesis.[2]

Predicted Pharmacokinetics and Metabolism (ADME)

The ADME profile of a drug candidate is a critical determinant of its clinical success.

Absorption

The predicted physicochemical properties of this compound, such as its moderate molecular weight and TPSA, suggest that it is likely to have good oral absorption.[9]

Distribution

The moderate lipophilicity suggests that the compound may distribute into tissues. As mentioned, N-substituted piperidines often cross the blood-brain barrier, making CNS effects plausible.

Metabolism

The in vitro metabolism of piperidine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes in the liver.[10] Potential metabolic pathways for this compound include:

-

N-dealkylation: Removal of the isopropyl group.

-

Oxidation: Oxidation of the piperidine ring or the isopropyl group.

-

Glucuronidation: Conjugation of the hydroxyl group with glucuronic acid.

Caption: Predicted metabolic pathways for this compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate the test compound at a final concentration of 1 µM with liver microsomes (from human, rat, or other species of interest) and NADPH in a phosphate buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Excretion

The parent compound and its metabolites are likely to be excreted primarily through the kidneys.

Toxicology and Safety Assessment

The toxicological profile of this compound is predicted based on the known hazards of the piperidine scaffold and related amines.

General Toxicity

Piperidine itself is a corrosive and toxic substance.[11][12] It can cause severe skin burns and eye damage.[11][12] Acute exposure can lead to respiratory irritation, and higher concentrations can cause CNS effects and be fatal.[13] While the substitutions on the piperidine ring of the target molecule will modulate its specific toxicity, the inherent hazards of the piperidine core structure warrant careful handling.

Genotoxicity

Piperidine has shown mixed results in genotoxicity assays. It was not mutagenic in Salmonella typhimurium (Ames test) but was positive in the mouse lymphoma cell assay without metabolic activation.[13]

Safety and Handling

Based on the general hazards of piperidine derivatives, the following precautions are recommended when handling this compound and its analogs in a research setting:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[4][14]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[4]

-

First Aid:

-

Skin Contact: Immediately flush the skin with plenty of water.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[4]

-

Inhalation: Move the person to fresh air.[4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] In all cases of exposure, seek immediate medical attention.

-

Conclusion and Future Directions

This compound is a novel chemical entity with the potential for a range of biological activities, particularly within the central nervous system. This in-depth technical guide, based on the analysis of structurally related compounds, provides a foundational framework for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and validation of a robust synthetic route to obtain a pure sample of the compound for biological testing.

-

In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS receptors and other relevant biological targets to identify its primary mechanism(s) of action.

-

ADME and Toxicology Studies: Conducting in vitro and in vivo studies to determine the pharmacokinetic profile and assess the safety of the compound.

By systematically exploring the pharmacology and toxicology of this and related piperidine derivatives, the scientific community can continue to leverage this versatile scaffold for the discovery of new and improved therapeutics.

References

- SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives.

- BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.

- Ladesic, M., et al. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.

- Penta Manufacturing Company.

- Malamas, M. S., et al. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.

- Carl Roth.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Jubilant Life Sciences Limited.

- Kamal, A., et al. Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry.

- Carl Roth.

- da Silva, A. F. M., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.

- Grote, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3185.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- Traynelis, S. F., et al. 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed.

- PubChem. 1-Isopropylpiperidin-4-ol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 79681, 1-Isopropylpiperidin-4-ol.

- Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12886-12893.

- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5).

- Semantic Scholar.

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.

- Kauer, J. C., et al. High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed.

- Wiese, M., et al. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.

- PubChem. N-Isopropylpiperidine.

- The Royal Society of Chemistry. rsc.li/njc. 2023.

- Stark, H., et al. 4-Hydroxypiperidines and Their Flexible 3-(Amino)

Sources

- 1. extrasynthese.com [extrasynthese.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pjoes.com [pjoes.com]

- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol derivatives and analogs

An In-Depth Technical Guide to 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, biological activity, and therapeutic potential of this important class of piperidine compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] This guide will delve into the specific nuances of the 4-substituted piperidin-4-ol framework, providing both foundational knowledge and actionable experimental protocols.

The 4-(Aminomethyl)piperidin-4-ol Core: A Privileged Scaffold

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and ability to be substituted at various positions make it a highly "privileged" structure in drug design.[3] The specific scaffold, this compound, presents several key features for medicinal chemistry exploration:

-

A Tertiary Alcohol: The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to biological targets.

-

A Primary Aminomethyl Group: The aminomethyl substituent at C4 introduces a basic center, which is often critical for receptor interaction and can be readily modified to generate a library of derivatives.

-

An N-Isopropyl Group: The propan-2-yl (isopropyl) group on the piperidine nitrogen modulates the lipophilicity and steric bulk of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

These features combine to create a versatile template for developing novel therapeutic agents across various disease areas, from central nervous system disorders to oncology.[4][5][6]

Synthesis and Chemical Characterization

The synthesis of this compound derivatives typically involves multi-step sequences that build upon a central piperidin-4-one intermediate.

General Synthetic Strategies

A common and efficient approach begins with N-substituted piperidin-4-ones. The key steps often include the introduction of a protected aminomethyl precursor at the C4 position, followed by deprotection and derivatization.

One plausible synthetic route is outlined below:

-

Starting Material: The synthesis often commences with a commercially available or readily synthesized N-substituted piperidin-4-one. For our specific core, this would be 1-(propan-2-yl)piperidin-4-one.

-

Strecker or Cyanohydrin Reaction: A common method to introduce the C4 substituents is through the addition of a cyanide source (e.g., trimethylsilyl cyanide) to the ketone, forming a cyanohydrin. This introduces both the hydroxyl group and a nitrile, which serves as a precursor to the aminomethyl group.

-